molecular formula C12H14N2O B8588720 Cyclohexanedione monophenylhydrazone

Cyclohexanedione monophenylhydrazone

Cat. No.: B8588720
M. Wt: 202.25 g/mol
InChI Key: JKGRWIYJFZVNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanedione monophenylhydrazone is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(phenylhydrazinylidene)cyclohexan-1-one

InChI

InChI=1S/C12H14N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2

InChI Key

JKGRWIYJFZVNFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=NNC2=CC=CC=C2)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by a modification of published procedures (M. S. Berridge et al., Nucl. Med. Biol. 19 (5) 563-569 (1992); Brueckner R. et al., EP 1 424 337 A1 (2004)). To a stirred suspension of cyclohexane-1,3-dione (10 g, 0.089 mol) in water (64 mL) under nitrogen was added via dropping funnel 10-15 drops of a solution of phenylhydrazine (8.8 mL, 0.089 mmol) in water (124 mL). The mixture was stirred for 15 minutes at room temperature and then the remainder of the phenylhydrazine solution was added dropwise over a 4 hour period. Ethanol (21 mL) was added to facilitate stirring after about 30 mL of the hydrazine solution had been added. Stirring was continued for an additional 30 minutes. The orange solid was collected by filtration, washed with water and a small amount of 3:1 (v/v) water-ethanol, and dried in vacuo overnight to provide the title compound (15.01 g, 83.3%). MS (ES): [M+H]+ @m/z 203.1
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
337 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
64 mL
Type
solvent
Reaction Step Three
Quantity
8.8 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
124 mL
Type
solvent
Reaction Step Eight
Yield
83.3%

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